3-Amino-8-bromo-6-methylquinoline dihydrochloride
Description
Properties
Molecular Formula |
C10H11BrCl2N2 |
|---|---|
Molecular Weight |
310.01 g/mol |
IUPAC Name |
8-bromo-6-methylquinolin-3-amine;dihydrochloride |
InChI |
InChI=1S/C10H9BrN2.2ClH/c1-6-2-7-4-8(12)5-13-10(7)9(11)3-6;;/h2-5H,12H2,1H3;2*1H |
InChI Key |
WQMYOJIVLLRVPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=CN=C2C(=C1)Br)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthetic Pathway
| Step No. | Transformation | Reagents/Conditions | Typical Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Quinoline core formation | Friedländer synthesis: Aniline derivatives + glycerol, H₂SO₄, 150°C | 65–70 | Forms 6-methylquinoline scaffold |
| 2 | Methylation (Alkylation) | Methyl iodide (CH₃I), K₂CO₃, DMF, 80°C | 75–80 | Introduces methyl group at C6 or C8 |
| 3 | Bromination | Bromine (Br₂) or N-bromosuccinimide (NBS), FeCl₃ catalyst, CH₂Cl₂, 0°C | 80–85 | Electrophilic substitution at C8 or C6 |
| 4 | Amination | Nitration (HNO₃, H₂SO₄) followed by reduction (H₂, Pd/C, EtOH) | 60–65 | Introduces amino group at C3 |
| 5 | Salt formation (dihydrochloride) | Treatment with HCl gas in ether (Et₂O) | >95 | Converts free base to stable dihydrochloride salt |
This synthetic sequence is supported by industrial and academic protocols for quinoline derivatives, ensuring regioselectivity and functional group compatibility.
Detailed Reaction Notes
Quinoline Core Formation : The Friedländer synthesis is a classical method involving condensation of 2-aminobenzaldehyde derivatives with ketones or glycerol under acidic conditions to form the quinoline ring system.
Methylation : Alkylation with methyl iodide in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) introduces the methyl substituent selectively.
Bromination : Electrophilic aromatic substitution using bromine or NBS under controlled temperature and catalysis (FeCl₃) ensures selective bromination at the desired position without over-bromination.
Amination : The amino group is typically introduced by nitration of the quinoline ring followed by catalytic hydrogenation to reduce the nitro group to an amine.
Salt Formation : The free amine base is converted to the dihydrochloride salt by treatment with hydrogen chloride gas in an organic solvent, improving solubility and stability for handling and application.
4 Research Findings and Optimization
Yield and Purity Optimization
Continuous flow reactors have been employed in industrial settings to enhance reaction control, improve yields, and reduce impurities during bromination and amination steps.
Optimization of temperature and reagent stoichiometry during methylation and bromination is critical to avoid side reactions such as polybromination or over-alkylation.
Analytical Characterization
Purity is confirmed by chromatographic methods (HPLC), NMR spectroscopy, and mass spectrometry.
The dihydrochloride salt shows characteristic melting points and solubility profiles, confirming successful salt formation.
5 Summary Table of Preparation Methods
| Step | Reaction Type | Key Reagents/Conditions | Yield (%) | Purpose |
|---|---|---|---|---|
| Quinoline Formation | Cyclization | Aniline derivative, glycerol, H₂SO₄, heat | 65–70 | Build quinoline core |
| Methylation | Alkylation | CH₃I, K₂CO₃, DMF, 80°C | 75–80 | Introduce methyl substituent |
| Bromination | Electrophilic Substitution | Br₂ or NBS, FeCl₃, CH₂Cl₂, 0°C | 80–85 | Introduce bromine substituent |
| Amination | Nitration + Reduction | HNO₃/H₂SO₄ → H₂, Pd/C, EtOH | 60–65 | Introduce amino group |
| Salt Formation | Acid-base reaction | HCl gas, Et₂O | >95 | Form dihydrochloride salt |
Chemical Reactions Analysis
Bromination at Position 8
The bromine at position 8 is likely introduced via electrophilic aromatic substitution . Quinoline precursors (e.g., 6-methylquinoline) may react with brominating agents (e.g., Br₂ in chloroform) under controlled conditions . The regioselectivity of bromination depends on the directing groups already present on the quinoline ring.
Methyl Group Addition
The methyl group at position 6 can be introduced through Friedel-Crafts alkylation or via nucleophilic substitution if the precursor contains a leaving group (e.g., hydroxyl). For example, methylation of a hydroxyl-substituted quinoline under acidic conditions could yield the methylated derivative .
Amino Group Reactivity
The amino group at position 3 participates in nucleophilic substitution and acid-base reactions . For example:
-
Protonation : The amino group can act as a base, forming the dihydrochloride salt upon reaction with HCl.
-
Electrophilic Attack : The amino group may undergo acylation, alkylation, or condensation reactions if activated.
Bromine Substitution
The bromine at position 8 is susceptible to nucleophilic aromatic substitution , particularly under basic conditions. For instance, displacement reactions with amines or thiols could modify the substitution pattern.
Stability and Degradation
The compound’s stability depends on the interplay between its functional groups. For example, the bromine and amino groups may influence each other’s reactivity under acidic or basic conditions.
Antimicrobial Activity
The compound’s bromine and amino groups enhance its interaction with biological targets, contributing to antimicrobial properties. For example, similar quinoline derivatives exhibit activity against E. coli and S. aureus, though specific MIC values for this compound are not directly reported.
Oxidative Reactions
The amino group may participate in oxidative deamination under strong oxidizing agents (e.g., KMnO₄), potentially altering the compound’s structure.
Structural Analysis
The compound’s structure includes:
-
A quinoline core with electron-deficient aromatic rings.
-
An amino group at position 3, enhancing nucleophilicity.
-
A bromine atom at position 8, increasing electron-withdrawing effects.
-
A methyl group at position 6, contributing to lipophilicity.
These features influence its reactivity and potential applications in medicinal chemistry.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The compound has been investigated for its potential as an antimicrobial agent. Quinoline derivatives, including 3-amino-8-bromo-6-methylquinoline dihydrochloride, have shown activity against various bacterial strains. Studies indicate that modifications in the quinoline structure can enhance antibacterial properties, making it a candidate for developing new antibiotics against resistant strains .
Anticancer Properties
Quinoline derivatives are also recognized for their anticancer activities. Research has demonstrated that this compound can inhibit the growth of specific cancer cell lines. For instance, derivatives of 8-hydroxyquinoline have been reported to exhibit cytotoxic effects on breast cancer cells, suggesting that similar mechanisms may apply to this compound .
Synthesis and Derivative Development
Synthetic Routes
The synthesis of this compound involves several steps that typically include bromination and amination processes. Various methodologies have been explored to optimize yield and purity, including microwave-assisted synthesis and solvent-free reactions .
Structure-Activity Relationship (SAR) Studies
Research into the SAR of quinoline derivatives has provided insights into how structural modifications affect biological activity. For example, the introduction of different substituents at specific positions on the quinoline ring can enhance potency against targeted diseases, such as cancer or infections .
Enzyme Inhibition
this compound has been studied for its potential to inhibit enzymes involved in various biochemical pathways. Inhibitors targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) have garnered interest for their implications in treating neurodegenerative diseases like Alzheimer's .
Metal Ion Chelation
The compound's ability to chelate metal ions is another area of interest, particularly in neuroprotection and treatment strategies for conditions associated with metal ion dysregulation, such as Alzheimer's disease. Quinoline derivatives have been shown to effectively bind metal ions, which may mitigate their toxic effects in biological systems .
Case Studies
Mechanism of Action
The mechanism of action of 3-Amino-8-bromo-6-methylquinoline dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-6-bromoquinoline dihydrochloride
- 2-Amino-6-bromoquinoline hydrochloride
- 4-Amino-3-bromoquinoline
- 3-Amino-8-methoxyquinoline dihydrochloride
Uniqueness
3-Amino-8-bromo-6-methylquinoline dihydrochloride is unique due to the presence of both the amino and bromo groups on the quinoline ring, as well as the methyl group at the 6th position. This unique combination of functional groups imparts specific chemical and biological properties that distinguish it from other similar compounds .
Biological Activity
3-Amino-8-bromo-6-methylquinoline dihydrochloride is a derivative of the quinoline family, known for its diverse biological activities, including antimicrobial and anticancer properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C10H11BrCl2N2
- Molar Mass : 273.56 g/mol
- Structure : The compound features a bromine atom at the 8-position and an amino group at the 3-position of the quinoline ring, along with two hydrochloride ions which enhance its solubility in biological media.
Research indicates that this compound interacts with specific molecular targets, potentially modulating various biochemical pathways. Its mechanism may involve:
- Enzyme Inhibition : The compound has been studied as an inhibitor of certain protein kinases, which are crucial in cell signaling pathways .
- Receptor Modulation : It may act on receptors involved in cell proliferation and apoptosis, suggesting its role in cancer therapy .
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of this compound:
- Inhibition Zones : In vitro tests have demonstrated significant inhibition against various bacterial strains. For instance, it showed comparable efficacy to standard antibiotics against Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones measuring up to 25 mm .
Anticancer Properties
The compound has also been investigated for its potential anticancer effects:
- Cell Viability Assays : In studies involving cancer cell lines, it exhibited cytotoxic effects at specific concentrations without significant toxicity to non-cancerous cells. For example, concentrations below 200 µM were found to be non-toxic to mouse fibroblast cultures .
- Mechanistic Insights : The anticancer activity may be attributed to its ability to induce apoptosis and inhibit cell cycle progression through modulation of key signaling pathways .
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized various derivatives of quinoline carboxylic acids, including this compound. These derivatives were evaluated for their inhibitory effects on protein kinase CK2, a target implicated in cancer progression .
- Comparative Analysis : A comparative analysis of structural analogs revealed that modifications in the quinoline structure significantly influenced biological activity. For instance, analogs lacking the amino group showed reduced potency against bacterial strains, indicating the importance of functional groups in biological interactions.
Summary Table of Biological Activities
Q & A
Q. What synthetic strategies are recommended for synthesizing 3-Amino-8-bromo-6-methylquinoline dihydrochloride with high purity?
A two-step procedure is often effective, involving (i) condensation of precursor amines/halogenated intermediates under controlled pH and temperature, followed by (ii) dihydrochloride salt formation via HCl gas or aqueous HCl treatment. Purification via recrystallization in ethanol/water mixtures can enhance purity. This approach aligns with methods used for structurally similar dihydrochloride compounds like avizafone dihydrochloride .
Q. How does the dihydrochloride form influence solubility and stability compared to the free base or hydrochloride salt?
Dihydrochloride salts generally exhibit enhanced aqueous solubility due to increased ionic character, making them suitable for in vitro assays requiring polar solvents. Stability under storage (e.g., 4°C, desiccated) is superior to free bases, as protonation of amine groups reduces degradation via oxidation . For precise stability profiling, conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring.
Q. What safety protocols are critical when handling this compound?
Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact. Waste must be segregated into halogenated organic containers and processed by certified hazardous waste facilities, as recommended for brominated quinolines .
Advanced Research Questions
Q. How can contradictory solubility data in literature for dihydrochloride salts be methodologically resolved?
Discrepancies often arise from pH variations (e.g., buffer systems vs. pure water) or crystallinity differences. Characterize solubility using standardized conditions (e.g., USP phosphate buffers at pH 1.2, 4.5, 6.8) and validate via dynamic light scattering (DLS) to assess aggregation .
Q. What advanced analytical techniques are optimal for characterizing structural integrity and salt stoichiometry?
- NMR (¹H/¹³C): Confirm substitution patterns (e.g., bromo and methyl groups on the quinoline ring).
- X-ray crystallography: Resolve salt stoichiometry (2:1 HCl ratio) and hydrogen-bonding networks.
- TGA-DSC: Differentiate between hydrated and anhydrous forms by analyzing decomposition/melting points .
Q. How do reaction conditions impact the selectivity of bromination in 6-methylquinoline derivatives?
Bromination at the 8-position requires careful control of Lewis acid catalysts (e.g., AlCl₃) and stoichiometry to avoid over-bromination. Monitor reaction progress via LC-MS, and compare regioselectivity with computational models (DFT) to predict electron-deficient sites .
Data Contradiction and Optimization
Q. Why do biological activity assays for this compound show variability across studies?
Bioactivity discrepancies may stem from differences in salt dissociation rates or counterion effects. Standardize assays using equimolar concentrations of the free base (calculated via pKa adjustments) and include controls for chloride ion interference .
Q. How can synthetic yields be improved while minimizing byproducts like dehalogenated species?
Optimize reaction temperature (e.g., 0–5°C for bromine-sensitive steps) and use scavengers (e.g., Na2S2O3) to quench excess brominating agents. Employ gradient HPLC to track byproduct formation and adjust reagent ratios iteratively .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
